molecular formula C15H17NO2 B606476 Carboetomidat CAS No. 1257067-10-9

Carboetomidat

Katalognummer: B606476
CAS-Nummer: 1257067-10-9
Molekulargewicht: 243.3
InChI-Schlüssel: YRYOWTHHYBWOJL-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carboetomidate is a pyrrole analog of etomidate, a sedative hypnotic agent. It was specifically designed to retain the beneficial properties of etomidate while minimizing its suppression of adrenocortical function. Carboetomidate acts on gamma-aminobutyric acid type A receptors, providing potent hypnotic effects with minimal cardiovascular depression .

Wissenschaftliche Forschungsanwendungen

Carboetomidate has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboetomidate is synthesized by modifying the structure of etomidate. The basic nitrogen in the imidazole ring of etomidate is replaced with a carbon-hydrogen moiety to form the pyrrole ring in carboetomidate . The synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The starting material, ethyl 1-phenylethyl-1H-pyrrole-2-carboxylate, is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Esterification: The pyrrole compound undergoes esterification to form carboetomidate.

Industrial Production Methods: Industrial production of carboetomidate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Carboetomidate undergoes various chemical reactions, including:

    Oxidation: Carboetomidate can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert carboetomidate into reduced derivatives.

    Substitution: Carboetomidate can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of carboetomidate .

Wirkmechanismus

Carboetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A receptors. This binding increases the inhibitory effects of gamma-aminobutyric acid, leading to sedation and hypnosis. Unlike etomidate, carboetomidate does not bind with high affinity to 11beta-hydroxylase, thereby minimizing the suppression of adrenocortical steroid synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Carboetomidate: Carboetomidate is unique in its ability to provide potent hypnotic effects without significantly suppressing adrenocortical function. This makes it a promising candidate for use in critically ill patients where maintaining adrenocortical function is crucial .

Biologische Aktivität

Carboetomidate is a pyrrole analog of etomidate, designed primarily to retain the hypnotic properties of etomidate while minimizing its adverse effects on adrenal function. This article explores the biological activity of carboetomidate, including its pharmacodynamics, binding affinities, and potential clinical applications, supported by data tables and case studies.

Overview of Carboetomidate

Carboetomidate was synthesized to provide sedation without significantly suppressing adrenocortical function, a common side effect associated with etomidate. The compound exhibits a unique mechanism of action primarily through modulation of GABAA_A receptors while demonstrating markedly reduced potency in inhibiting cortisol synthesis compared to etomidate.

GABAA_A Receptor Modulation:
Carboetomidate enhances the activity of wild-type GABAA_A receptors but does not affect etomidate-insensitive mutant receptors. This selectivity is crucial for maintaining sedative effects while avoiding significant adrenal suppression.

Cortisol Synthesis Inhibition:
Carboetomidate is approximately three orders of magnitude less potent than etomidate in inhibiting cortisol synthesis in vitro. This reduced potency is attributed to its lower binding affinity to the enzyme 11β-hydroxylase, which plays a critical role in steroidogenesis.

In Vitro Studies

  • Cortisol Synthesis Inhibition:
    • Method: H295R human adrenocortical cell assay.
    • Results: Carboetomidate showed negligible inhibition of cortisol production at concentrations that effectively inhibited etomidate.
    • Table 1: Inhibition Potency Comparison
    CompoundIC50 (µM)Relative Potency
    Etomidate0.02Reference
    Carboetomidate6.0300x less potent
  • Binding Affinity Studies:
    • Method: Photoincorporation assays using [^3H]azi-etomidate.
    • Results: Etomidate significantly inhibited photoincorporation into 11β-hydroxylase, whereas carboetomidate did not exhibit detectable binding.

In Vivo Studies

  • Hypnotic Potency:
    • Model: Loss of righting reflex (LORR) in tadpoles and rats.
    • Results: Carboetomidate induced LORR with an EC50 of approximately 5.4 µM in tadpoles and demonstrated similar effects in rats without significant toxicity.
    • Table 2: LORR Induction Results
    SpeciesDose (µM)% LORR Induced
    Xenopus laevis (Tadpoles)10-40100%
    Sprague Dawley RatsVariable100% at highest doses
  • Hemodynamic Effects:
    • Carboetomidate caused minimal hemodynamic changes in rat models, indicating a favorable profile for use in critically ill patients where cardiovascular stability is essential.

Case Studies and Clinical Implications

Clinical Application in Critically Ill Patients:
Carboetomidate's reduced impact on adrenal function makes it a promising candidate for sedation in critically ill patients who may be susceptible to adrenal insufficiency. Its ability to provide sedation without significant hemodynamic instability positions it as a safer alternative to traditional sedatives like etomidate.

Research Findings:

  • A study highlighted that carboetomidate does not suppress ACTH-stimulated steroid production in vivo, reinforcing its potential utility in scenarios where adrenal preservation is vital .

Eigenschaften

IUPAC Name

ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOWTHHYBWOJL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673042
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257067-10-9
Record name Carboetomidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOETOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.